Arry-380 - 937265-83-3

Arry-380

Catalog Number: EVT-260096
CAS Number: 937265-83-3
Molecular Formula: C29H27N7O4S
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine, also known as ARRY-380, irbinitinib, ONT-380, and marketed as Tukysa, is a potent, orally available, small molecule inhibitor of the receptor tyrosine kinase HER2. [ [], [] ] This compound exhibits high selectivity for HER2, approximately 500-fold greater than its affinity for the closely related epidermal growth factor receptor (EGFR). [ [], [], [], [] ] ARRY-380 has been investigated extensively in preclinical and clinical settings for its potential in treating HER2-positive cancers, particularly breast cancer. [ [], [], [] ]

  • Route 1 [ [] ]: This approach utilizes 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline as a key intermediate, which is condensed with N,N-dimethylphenylformimidamide to form a 6-nitroquinazolin-4-amine derivative. Subsequent reactions involving a dimethyl-2-(methylthio)-4,5-dihydrooxazole derivative ultimately yield ARRY-380.
  • Route 2 [ [] ]: This method involves a multi-step process starting from 4-chloropyridin-2-amine. Key transformations include the formation of an N-hydroxy-formimidamide intermediate, cyclization to a triazolo[1,5-a]pyridine derivative, and coupling with 4-amino-2-methylphenol to obtain the critical 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline intermediate. This intermediate then undergoes further reactions as described in Route 1 to produce ARRY-380.
Molecular Structure Analysis
  • A [, , ]triazolo[1,5-a]pyridine moiety linked via an ether bridge to the phenyl ring at the 4-position of the quinazoline.
Mechanism of Action

ARRY-380 functions as a reversible, ATP-competitive inhibitor of HER2 tyrosine kinase. [ [], [] ] It binds to the ATP-binding pocket of the HER2 kinase domain, preventing ATP binding and subsequent phosphorylation of downstream signaling molecules. [ [] ] This inhibition disrupts HER2-mediated signaling pathways, ultimately leading to inhibition of tumor cell proliferation, survival, and potentially other tumor-promoting processes.

Applications
  • Targeting HER2-Positive Breast Cancer: Studies demonstrate significant tumor growth inhibition in various HER2-positive breast cancer models, including those resistant to trastuzumab. [ [], [], [], [], [], [] ]
  • Overcoming Resistance Mechanisms: ARRY-380 displays activity in preclinical models resistant to other HER2-targeted therapies, including those with acquired resistance to trastuzumab. [ [], [] ]
  • Treating Brain Metastases: The compound's ability to cross the blood-brain barrier makes it a promising candidate for treating HER2-positive brain metastases, demonstrating superior activity compared to lapatinib and neratinib in preclinical models. [ [], [], [] ]
  • Combination Therapy: Preclinical studies highlight the potential of ARRY-380 in combination with other therapies, including chemotherapy, trastuzumab, and hormonal therapy, showing synergistic or additive effects. [ [], [], [], [] ]

Lapatinib

Compound Description: Lapatinib is a small molecule tyrosine kinase inhibitor that targets both EGFR and HER2. [, , , , , ] It is an approved treatment for HER2-positive breast cancer, often used in patients who have progressed on trastuzumab. []

Relevance: Lapatinib is structurally related to ARRY-380, but unlike the latter, it inhibits both EGFR and HER2. [, ] This dual inhibition can lead to increased toxicity compared to the more selective profile of ARRY-380. [, ] Preclinical studies indicate that ARRY-380 shows superior activity compared to lapatinib in models of HER2-positive central nervous system metastases. [, , ] Additionally, ARRY-380 demonstrated clinical benefit in patients who had previously progressed on lapatinib-containing regimens. [, , ]

Neratinib

Compound Description: Neratinib is another irreversible tyrosine kinase inhibitor that targets both EGFR and HER2. [, ]

Relevance: Similar to lapatinib, neratinib's lack of selectivity for HER2 over EGFR results in a less favorable toxicity profile compared to ARRY-380. [, ] Preclinical studies suggest that ARRY-380 exhibits superior activity in intracranial xenograft models compared to neratinib. []

ARRY-334543

Compound Description: ARRY-334543 is a pan-ErbB inhibitor, meaning it targets all four members of the ErbB family (EGFR, HER2, HER3, and HER4). []

Relevance: Unlike ARRY-380, which is selective for HER2, ARRY-334543 inhibits all ErbB receptors. [] This pan-ErbB inhibition was shown to be superior to selective ErbB inhibition in preclinical models where tumor cells signaled through multiple ErbB receptors, suggesting potential benefits in specific tumor contexts. []

Trastuzumab

Compound Description: Trastuzumab, unlike the previously mentioned small molecule inhibitors, is a monoclonal antibody that specifically targets HER2. [, , ] It is a cornerstone of treatment for HER2-positive breast cancer. [, ]

Relevance: While both ARRY-380 and trastuzumab target HER2, they have different mechanisms of action. [] Trastuzumab is an antibody that binds to the extracellular domain of HER2, while ARRY-380 is a small molecule that inhibits the intracellular kinase domain. [] Combining these two agents with distinct mechanisms has shown synergistic activity in preclinical models. [, ]

Docetaxel

Compound Description: Docetaxel is a chemotherapy drug commonly used in the treatment of various cancers, including breast cancer. [, ]

Relevance: Docetaxel is not structurally related to ARRY-380, but it is relevant because their combination showed additive activity and tolerability in preclinical models of HER2-positive breast cancer. [] This finding highlights the potential for combination therapies involving ARRY-380 and chemotherapy.

Bevacizumab

Compound Description: Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor (VEGF), inhibiting angiogenesis. []

Relevance: While structurally unrelated to ARRY-380, bevacizumab is relevant due to their observed additive activity and tolerability when combined in preclinical models of ovarian cancer. [] This suggests potential benefits for combining ARRY-380 with anti-angiogenic agents in specific tumor types.

Ado-trastuzumab Emtansine (T-DM1)

Compound Description: T-DM1 is an antibody-drug conjugate consisting of trastuzumab linked to the cytotoxic agent emtansine. [, ] It is designed to deliver targeted chemotherapy to HER2-positive cancer cells. [, ]

Relevance: Similar to trastuzumab, T-DM1 targets HER2 but delivers a cytotoxic payload. [, ] Combining T-DM1 with the HER2-specific inhibition of ONT-380 (another name for ARRY-380) is being explored for potential synergistic effects. [, ]

Capecitabine

Compound Description: Capecitabine is an oral chemotherapy drug that is converted to 5-fluorouracil (5-FU) in the body. []

Relevance: Though structurally unrelated to ARRY-380, capecitabine is relevant due to the exploration of their combination (along with trastuzumab) in clinical trials. [] This combination aims to enhance antitumor activity by combining HER2-targeted therapy with chemotherapy.

Properties

CAS Number

937265-83-3

Product Name

Arry-380

IUPAC Name

6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine

Molecular Formula

C29H27N7O4S

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35)

InChI Key

QVMNYGOVNWWFKF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5

Solubility

Soluble in DMSO

Synonyms

ARRY-380 analog; ONT380 analog; ONT 380 analog; ONT-380 analog . Irbinitinib analog; Tucatinib analog.

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.